Boc-Phe-Pro-OH
Overview
Description
Boc-Phe-Pro-OH is a synthetic intermediate . It has been used in the synthesis of peptide thrombin inhibitors . The Boc group is used to protect the amino group of the D-phenylalanine residue.
Synthesis Analysis
The synthesis pathway for this compound involves coupling protected amino acids in a specific order to form the desired peptide sequence. A mild, non-acidic process for synthesizing α-amino acid NCAs from N-Boc-protected α-amino acid derivatives using T3P® as an activating reagent has been developed .Molecular Structure Analysis
The molecular formula of this compound is C19H26N2O5 . The molecular weight is 362.43 . The structure of this compound is related to the FPR antagonist BOC2 .Chemical Reactions Analysis
The relative affinity of this compound is due to favorable hydrophobic interactions .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 426.6±38.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The molar refractivity is 70.5±0.3 cm3 . It has 5 H bond acceptors and 2 H bond donors .Scientific Research Applications
Nanostructure Formation : Boc-Phe-Pro-OH plays a crucial role in the self-assembly of diphenylalanine motifs, leading to the formation of unique nanostructures. These structures have potential applications in biomaterial chemistry, sensors, and bioelectronics (Datta, Tiwari, & Ganesh, 2018).
Chemo-enzymatic Synthesis : It is used in the chemo-enzymatic synthesis of peptides like endomorphin-1, an effective analgesic. This synthesis approach is efficient and environmentally friendly, contributing to 'green' chemistry (Sun, He, Xu, Wu, & Ouyang, 2011).
Drug Design and Binding Affinity Studies : The compound is instrumental in studies of ligand affinity and drug design, particularly in understanding the impact of N-terminal blocking groups on binding, as seen in its application with human thrombin (Nienaber, Mersinger, & Kettner, 1996).
Synthesis of Ionic Liquids : this compound is a precursor in synthesizing novel proline-based imidazolium ionic liquids, highlighting its role in the development of new chemical entities (Chaubey, Patra, & Mishra, 2020).
Peptide Structure Analysis : Its use in understanding the conformation of peptides, such as in the study of Ac-(D)Phe-Pro-boroArg-OH, a thrombin inhibitor, sheds light on the entropic advantages in molecular binding (Lim, Johnston, & Kettner, 1993).
Thrombin Inhibition : It is a key component in the selective inhibition of thrombin, which has implications in clinical settings as antithrombotic agents (Kettner, Mersinger, & Knabb, 1990).
High-Yield Peptide Synthesis : this compound contributes to the high-yield synthesis of peptides like endomorphin-2, showcasing its utility in efficient, scalable peptide production processes (Xu, Sun, He, Bai, & He, 2013).
Molecularly Imprinted Polymers : Its template role in molecularly imprinted polymers demonstrates its application in selective sorption and molecular recognition, relevant in sensing and separation technologies (Allender, Heard, & Brain, 1997).
Crystal Structure Analysis : The synthesis and analysis of its crystal structure aid in understanding molecular conformation, which is pivotal in drug design and protein engineering (Patel, Singh, Chauhan, & Kaur, 1990).
Synthesis of Bioactive Compounds : this compound is used in the synthesis of bioactive compounds like gold(i) complexes, demonstrating its role in creating novel therapeutic agents (Gutiérrez, Cativiela, Laguna, & Gimeno, 2016).
Peptide Drug Synthesis : It is key in synthesizing potent inhibitors of enzymes like renin, highlighting its importance in developing new pharmaceuticals (Kleinman, Fray, Holt, Kiron, Murphy, Purcell, & Rosati, 1994).
Mechanism of Action
Target of Action
Peptides similar to boc-phe-pro-oh have been known to interact with various cellular targets, including formyl peptide receptors (fprs) . These receptors play a crucial role in immune response, inflammation, and perception of pain .
Mode of Action
It’s known that peptides can interact with their targets through various mechanisms, such as binding to receptors on the cell surface, leading to activation or inhibition of downstream signaling pathways
Biochemical Pathways
Peptides similar to this compound have been shown to affect various biochemical pathways, including those involved in immune response and inflammation . The downstream effects of these interactions can include changes in cell behavior, such as proliferation, migration, or apoptosis .
Pharmacokinetics
They are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized by enzymes, and excreted via the kidneys
Result of Action
Peptides similar to this compound have been shown to have various effects at the molecular and cellular level, such as modulating immune response, inflammation, and perception of pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of peptides . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Boc-Phe-Pro-OH, as a peptide, can interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions can be highly specific and can influence the function and activity of these biomolecules
Cellular Effects
It is possible that this compound could influence cell function by interacting with cellular signaling pathways, influencing gene expression, or affecting cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRHVPHDENDZTP-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332830 | |
Record name | Boc-Phe-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23420-32-8 | |
Record name | Boc-Phe-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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